molecular formula C24H22N2O4S2 B12036622 2-Methoxyethyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617698-67-6

2-Methoxyethyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12036622
CAS No.: 617698-67-6
M. Wt: 466.6 g/mol
InChI Key: UAPOEPPKHZEFRV-ABILJCPISA-N
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Description

This compound is a mouthful, but let’s break it down Its systematic name is quite descriptive, revealing its structure

    Chemical Formula: CHNOS

    Molecular Weight: 368.5 g/mol

    CAS Number: 309293-89-8

The compound belongs to the class of thiazolo[3,2-a]pyrimidines , which are heterocyclic molecules containing both a pyrimidine ring and a thiazole ring. These compounds often exhibit interesting biological activities.

Preparation Methods

Synthetic Routes:

While specific literature on this exact compound is scarce, we can infer potential synthetic routes based on related compounds. Here are some possibilities:

  • Condensation Reaction

    • Start with appropriate precursors (e.g., 2-aminothiazole and a β-ketoester).
    • Perform a condensation reaction to form the thiazolo[3,2-a]pyrimidine core.
    • Introduce the 2-methoxyethyl and phenylallylidene substituents.
  • Multicomponent Reactions

    • Explore multicomponent reactions involving thiazoles, pyrimidines, and other functional groups.

Industrial Production:

Unfortunately, industrial-scale production methods for this specific compound remain undisclosed. research in this area could yield valuable insights.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound likely undergoes oxidation reactions due to its electron-rich heterocyclic rings.

    Substitution: Substituents (e.g., phenylallylidene) can participate in nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group may be feasible.

Common Reagents:

  • Thionyl Chloride (SOCl2) : For converting carboxylic acids to acyl chlorides.
  • Ammonia or Amine Bases : For amidation reactions.
  • Hydrazine : For hydrazinolysis of esters.

Major Products:

The major products depend on the specific reaction conditions and substituents. Expect derivatives with varying functional groups.

Scientific Research Applications

  • Medicinal Chemistry : Investigate its pharmacological properties (e.g., antiviral, anticancer, or anti-inflammatory effects).
  • Materials Science : Explore its use in organic electronics or sensors.
  • Agrochemicals : Assess its pesticidal or herbicidal properties.

Mechanism of Action

Understanding the compound’s mechanism involves identifying its molecular targets and pathways. Unfortunately, detailed studies are lacking, but further research could elucidate this.

Comparison with Similar Compounds

While direct analogs are scarce, consider comparing it to related thiazolo[3,2-a]pyrimidines or other heterocyclic compounds. Highlight its unique features.

Properties

CAS No.

617698-67-6

Molecular Formula

C24H22N2O4S2

Molecular Weight

466.6 g/mol

IUPAC Name

2-methoxyethyl (2E)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H22N2O4S2/c1-16-20(23(28)30-14-13-29-2)21(18-12-7-15-31-18)26-22(27)19(32-24(26)25-16)11-6-10-17-8-4-3-5-9-17/h3-12,15,21H,13-14H2,1-2H3/b10-6+,19-11+

InChI Key

UAPOEPPKHZEFRV-ABILJCPISA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=N1)C4=CC=CS4)C(=O)OCCOC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=N1)C4=CC=CS4)C(=O)OCCOC

Origin of Product

United States

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